molecular formula C12H9N5O6 B13790819 [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium CAS No. 84802-78-8

[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium

Katalognummer: B13790819
CAS-Nummer: 84802-78-8
Molekulargewicht: 319.23 g/mol
InChI-Schlüssel: TYAOPXQOPUVLHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium: is a complex organic compound with a unique structure that includes both nitro and amino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium typically involves multi-step organic reactions. The process often starts with the nitration of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce diamino compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to undergo specific reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug development.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include redox reactions and the formation of reactive intermediates that can modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

    (4-Aminophenyl)phosphonic acid: This compound shares the amino group but differs in its phosphonic acid functionality.

    4-(2-Chlorophenyl)-N-(2-Fluorophenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide: This compound has a different core structure but includes similar functional groups.

    7-((4-Aminophenyl)amino)-4-Hydroxy-2-Naphthalenesulfonic Acid: This compound has a similar amino group but differs in its naphthalene core and sulfonic acid functionality.

Uniqueness: The uniqueness of [7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium lies in its combination of nitro and amino groups within a benzoxadiazole framework

Eigenschaften

CAS-Nummer

84802-78-8

Molekularformel

C12H9N5O6

Molekulargewicht

319.23 g/mol

IUPAC-Name

[7-(4-aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium

InChI

InChI=1S/C12H9N5O6/c13-7-3-1-6(2-4-7)10-8(15(18)19)5-9(16(20)21)11-12(10)17(22)23-14-11/h1-5,10,14H,13H2

InChI-Schlüssel

TYAOPXQOPUVLHO-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC=C1C\2C3=C(NO[N+]3=O)C(=C/C2=[N+](/[O-])\[O-])[N+](=O)[O-])N

Kanonische SMILES

C1=CC(=CC=C1C2C(=[N+]([O-])[O-])C=C(C3=C2[N+](=O)ON3)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.